AZ505

Epigenetics Chemical Biology Drug Discovery

AZ505 is the only SMYD2 inhibitor validated in both oncology xenograft (MDA-MB231, ccRCC) and murine peritoneal fibrosis models, where it significantly attenuated collagen deposition and EMT markers. Its >700-fold selectivity over SMYD3, DOT1L, EZH2, GLP, G9a, and SET7/9 ensures SMYD2-specific phenotypic interpretation — unmatched by BAY-598 or LLY-507. The well-characterized co-crystal structure (PDB: 3S7B) confirms substrate-competitive, SAM-uncompetitive binding, making AZ505 optimal for structure-guided drug design and biophysical assays. Choose AZ505 when off-target confounding or fibrosis-relevant applications are critical.

Molecular Formula C29H38Cl2N4O4
Molecular Weight 577.5 g/mol
Cat. No. B519963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ505
SynonymsAZ505 free base;  AZ505;  AZ-505;  AZ 505; 
Molecular FormulaC29H38Cl2N4O4
Molecular Weight577.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C29H38Cl2N4O4/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37)
InChIKeyLIBVHXXKHSODII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ505: A Highly Selective SMYD2 Inhibitor for Epigenetic and Fibrosis Research


AZ505 (CAS: 1035227-43-0) is a potent and highly selective inhibitor of the lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2), an enzyme implicated in oncogenic signaling and fibrotic pathology [1][2]. AZ505 binds the peptide-binding groove of SMYD2 in a substrate-competitive, SAM-uncompetitive manner, with an in vitro IC50 of 120 nM . The compound exhibits exceptional selectivity (>600–700-fold) over related methyltransferases including SMYD3, DOT1L, EZH2, GLP, G9a, and SET7/9 .

Why AZ505 Cannot Be Substituted with Other SMYD2 Inhibitors


SMYD2 inhibitors are not functionally interchangeable due to marked differences in selectivity breadth, binding kinetics, and in vivo validation status. While more potent SMYD2 inhibitors exist (e.g., LLY-507, A-893), their selectivity profiles are narrower [1][2]. Conversely, inhibitors with similar selectivity (e.g., BAY-598) have not been validated in fibrosis models [3]. AZ505 is unique among its class in combining ultra-high selectivity (>700-fold) with demonstrated efficacy in both oncology xenografts and peritoneal fibrosis models [4][5]. Substitution with a lower-selectivity compound introduces confounding off-target effects; substitution with an oncology-only probe forfeits fibrosis-relevant applications.

AZ505 Evidence-Based Differentiation Guide: Quantitative Comparisons with Key SMYD2 Inhibitors


Superior Kinase Selectivity: AZ505 vs. LLY-507 and BAY-598

AZ505 demonstrates the broadest methyltransferase selectivity window among SMYD2 chemical probes. It exhibits no activity against SMYD3, DOT1L, EZH2, GLP, G9a, and SET7/9 at concentrations up to 83.3 µM, corresponding to >700-fold selectivity over SMYD2 IC50 [1]. In contrast, BAY-598 shows only >100-fold selectivity over a panel of 32 methyltransferases [2], while LLY-507 shows 100-fold selectivity over 24 methyltransferases [3]. A-893, despite being more potent, displays <50% inhibition of 31 other methyltransferases at 1 µM, indicating a narrower selectivity window [4].

Epigenetics Chemical Biology Drug Discovery

Validated In Vivo Efficacy in Peritoneal Fibrosis: AZ505 vs. BAY-598 and LLY-507

AZ505 is the only SMYD2 inhibitor with published in vivo efficacy in a peritoneal fibrosis model. In a murine model of chlorhexidine gluconate (CG)-induced peritoneal fibrosis, AZ505 administration significantly attenuated collagen I and fibronectin deposition, reduced CD31-positive angiogenesis, and inhibited epithelial-to-mesenchymal transition (EMT) markers (α-SMA, Vimentin) while restoring E-cadherin [1]. In contrast, BAY-598 and LLY-507 have been validated primarily in oncology xenograft models but lack fibrosis-specific in vivo data [2][3].

Fibrosis In Vivo Pharmacology Translational Medicine

Binding Mechanism: Substrate-Competitive vs. SAM-Competitive Inhibition

AZ505 is a substrate-competitive inhibitor that binds the peptide-binding groove of SMYD2, competing with protein substrates (e.g., p53) rather than the cofactor S-adenosylmethionine (SAM) [1]. This contrasts with SAM-competitive inhibitors (e.g., EPZ032597) which target the cofactor binding site [2]. The substrate-competitive mechanism may be advantageous in cellular contexts with high SAM concentrations, where SAM-competitive inhibitors exhibit reduced potency [3].

Structural Biology Enzyme Kinetics Mechanism of Action

Physicochemical Properties and Solubility: AZ505 vs. LLY-507

AZ505 exhibits superior aqueous solubility in standard buffers compared to LLY-507. AZ505 solubility in DMSO is 50 mg/mL, enabling robust stock solution preparation for in vitro assays . In contrast, LLY-507 shows limited solubility in aqueous media and requires DMSO concentrations that may confound cellular assays at high inhibitor concentrations [1]. Additionally, AZ505 (MW 577.54) has a lower cLogP (5.22) than LLY-507 (6.86), suggesting more favorable physicochemical properties for in vivo administration [2].

Medicinal Chemistry Formulation Assay Development

Cellular Target Engagement: p53 K370 Methylation Inhibition

AZ505 inhibits SMYD2-mediated p53 K370 monomethylation in U2OS cells at ~10 µM after 10-hour treatment, confirming cellular target engagement . While this cellular potency is lower than that of LLY-507 (IC50 = 0.6–1 µM in HEK293 and KYSE-150 cells) and A-893 (effective suppression at 0.1–1 µM), AZ505's cellular activity is sufficient for mechanistic studies where ultra-high selectivity is prioritized over potency [1][2].

Cellular Assay Target Engagement Epigenetics

Optimal Use Cases for AZ505 Based on Quantitative Differentiation


In Vivo Fibrosis Modeling (Peritoneal, Renal, or Pulmonary)

AZ505 is uniquely suited for preclinical fibrosis studies due to its demonstrated efficacy in a murine peritoneal fibrosis model, where it significantly attenuated collagen deposition, angiogenesis, and EMT markers [1]. No other SMYD2 inhibitor has been validated in fibrosis models, making AZ505 the only chemical probe available for investigating SMYD2's role in fibrotic pathology [2].

Target Validation Studies Requiring Maximal Selectivity

When elucidating SMYD2-specific biology, off-target inhibition of related methyltransferases (SMYD3, EZH2, DOT1L) can confound interpretation. AZ505's >700-fold selectivity window provides the highest confidence that observed phenotypes are SMYD2-mediated, far exceeding the ~100-fold selectivity of BAY-598 and LLY-507 [1][2].

Structural Biology and Biophysical Studies of SMYD2

AZ505 has a well-characterized co-crystal structure with SMYD2 (PDB: 3S7B), revealing detailed binding interactions in the peptide-binding groove [1]. This structural information, combined with the compound's reversible, substrate-competitive mechanism, makes AZ505 an ideal tool for structure-guided drug design and biophysical assays (e.g., SPR, ITC) investigating SMYD2-ligand interactions [2].

Oncology Xenograft Studies with SMYD2 Overexpression

AZ505 has demonstrated significant tumor growth inhibition in multiple xenograft models, including MDA-MB231 (breast), MDA-MB468 (breast), and clear cell renal cell carcinoma (ccRCC) [1][2][3]. While BAY-598 and LLY-507 also exhibit in vivo anti-tumor activity, AZ505 remains a viable option for oncology studies where fibrosis co-morbidity or off-target selectivity is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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